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CUDC-101 half-life and metabolism data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cudc-101

CAS No.: 1012054-59-9

Cat. No.: S547933

Pharmacokinetic Profile of CUDC-101

The table below summarizes the key quantitative data from phase I clinical trials for CUDC-101.

Value (with
Value (Monotherapy, L
Parameter Chemoradiation, 275 Comments
275 mg/m?)
mg/m?)
Recommended Dose 275 mg/mz2 [1] 275 mg/m2 [2] [3] Maximum Tolerated
Dose (MTD)
Terminal Elimination 4.4 hours [1] Information not specified Measured at MTD
Half-Life (t1/2) in results
Maximum 9.3 mg/L [1] Information not specified Measured at MTD
Concentration in results
(Cmax)
Area Under Curve 9.95 h-pg/mL [1] Information not specified Measured at MTD
(AUC) in results
Clearance (CL) 51.2 L/h [1] Information not specified Measured at MTD
in results
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Parameter

Volume of

Distribution (Vdss)

Low Accumulation

Known Metabolite

Experimental Protocols from Key Studies

Value (Monotherapy,
275 mg/m?)

39.6 L [1]

Not observed [1]

CUDC-101Met-M1 [2]

Value (with
Chemoradiation, 275
mg/m?)

Information not specified
in results

Suggested [2] [3]

CUDC-101Met-M1 [2]

Comments

Measured at MTD

With thrice-weekly

dosing

Identified in

pharmacokinetic
analysis

The pharmacokinetic data was generated through standardized clinical trial methodologies:

¢ Study Designs: The data comes from two phase |, first-in-human studies. One assessed CUDC-101

as a monotherapy in patients with advanced solid tumors [1], while the other evaluated it in
combination with cisplatin and radiation in head and neck squamous cell carcinoma [2] [3].

e Dosing and Sampling: In the monotherapy study, CUDC-101 was administered as a 1-hour
intravenous infusion on five consecutive days every two weeks [1]. The combination study used a
thrice-weekly (Monday, Wednesday, Friday) IV infusion schedule [2]. Blood samples were collected at
specified time points after administration to determine drug concentration over time.

¢ Pharmacokinetic Analysis: Non-compartmental methods were used to calculate standard
pharmacokinetic parameters, including half-life, Cmax, AUC, clearance, and volume of distribution [1].

¢ Metabolite Identification: The metabolite CUDC-101Met-M1 was identified during pharmacokinetic
analysis, though its structure and the enzymes responsible for its formation were not detailed in the

available results [2].

Inferred Metabolism & Research Gaps

While the exact metabolic pathway for CUDC-101 is not yet published, we can infer based on general drug

metabolism principles and the chemical structure of HDAC inhibitors.
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Inferred metabolic pathway of CUDC-101, highlighting known and potential steps.

¢ Potential CYP450 Involvement: As a small molecule drug, CUDC-101 is highly likely to be
metabolized by hepatic Cytochrome P450 (CYP) enzymes [4] [5]. The specific isoforms involved
(e.g., CYP3A4, CYP2C9, etc.) have not been experimentally identified and published for CUDC-101.
e HDAC Inhibitor Class Insight. Many hydroxamate-based HDAC inhibitors (the class to which
CUDC-101 belongs) undergo extensive Phase | metabolism, including hydrolysis and oxidation,
followed by Phase Il conjugation reactions like glucuronidation [6].
¢ Key Unanswered Questions:
o The specific CYP450 isoforms responsible for forming M1 and other metabolites.
o The exact chemical structure and biological activity of the CUDC-101Met-M1 metabolite.
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o The potential for drug-drug interactions via CYP450 inhibition or induction.

Suggested Research Directions

To fill the existing data gaps, you could consider the following experimental approaches:

¢ In Vitro Metabolism Studies: Use human liver microsomes (HLM) or recombinant CYP enzymes to
identify which isoforms are responsible for metabolizing CUDC-101.

¢ Metabolite Identification: Employ advanced techniques like LC-MS/MS to characterize the structure
of CUDC-101Met-M1 and other minor metabolites.

e Transporters and DDI Potential: Investigate if CUDC-101 or its metabolites are substrates or
inhibitors of key drug transporters (e.g., P-gp, BCRP) [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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